Tribiphenyl-4-yl(phenyl)silane

Descripción general

Descripción

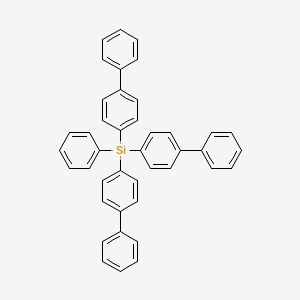

Tribiphenyl-4-yl(phenyl)silane is an organosilicon compound with the chemical formula C42H32Si. It consists of a silicon atom bonded to a phenyl group and three biphenyl groups. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tribiphenyl-4-yl(phenyl)silane can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of biphenyl groups through a Grignard reaction. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Tribiphenyl-4-yl(phenyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced using hydride donors such as lithium aluminium hydride.

Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing the phenyl or biphenyl groups with other substituents

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, ozone.

Reducing agents: Lithium aluminium hydride, sodium borohydride.

Nucleophiles: Grignard reagents, organolithium compounds

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tribiphenyl-4-yl(phenyl)silane features a silicon atom bonded to a biphenyl group and a phenyl group, which contributes to its interesting electronic properties. The presence of multiple aromatic rings enhances its stability and allows for effective π-π stacking interactions, making it suitable for applications in organic electronics.

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

- Functionality : The compound can serve as a key component in the fabrication of OLEDs due to its ability to facilitate charge transport and emit light.

- Research Findings : Studies have shown that incorporating this compound into OLED structures improves device efficiency and color purity by optimizing the energy levels within the active layer .

Organic Solar Cells (OSCs) :

- Role : It acts as a hole transport material (HTM) in OSCs, enhancing charge separation and improving overall efficiency.

- Case Study : A recent study demonstrated that devices using this compound as an HTM exhibited a significant increase in power conversion efficiency compared to conventional materials .

Biomedical Applications

Drug Delivery Systems :

- Mechanism : The lipophilic nature of this compound allows for effective interaction with lipid membranes, making it a candidate for drug delivery vehicles.

- Research Insights : Investigations into its biocompatibility have indicated that it can encapsulate therapeutic agents, providing controlled release profiles .

Anticancer Activity :

- Potential Use : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines.

- Findings : A pharmacological evaluation revealed that certain modifications of the compound enhanced its effectiveness as an anticancer agent, warranting further investigation into structure-activity relationships .

Materials Science Applications

Polymer Synthesis :

- Role in Composites : this compound can be used as a coupling agent in polymer composites, improving adhesion between organic polymers and inorganic fillers.

- Data Table on Polymer Applications :

| Application | Type of Polymer | Effect of Addition |

|---|---|---|

| Coatings | Epoxy resins | Enhanced mechanical strength |

| Sealants | Silicone-based | Improved durability |

| Adhesives | Polyurethane | Better bonding properties |

Mecanismo De Acción

The mechanism by which tribiphenyl-4-yl(phenyl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into biological systems. The pathways involved in its action include hydrosilylation and other silicon-mediated reactions .

Comparación Con Compuestos Similares

Similar Compounds

Phenylsilane: A simpler organosilicon compound with a single phenyl group attached to silicon.

Diphenylsilane: Contains two phenyl groups attached to silicon.

Triphenylsilane: Contains three phenyl groups attached to silicon

Uniqueness

Tribiphenyl-4-yl(phenyl)silane is unique due to its three biphenyl groups, which impart distinct steric and electronic properties. This makes it more versatile in various chemical reactions and applications compared to simpler organosilicon compounds .

Actividad Biológica

Tribiphenyl-4-yl(phenyl)silane is a compound that has garnered interest in the field of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Structural Overview

This compound features a silane moiety attached to a biphenyl structure, which contributes to its electronic properties. The general formula can be represented as with a molecular weight of approximately 313.47 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

2. Synthesis Methods

The synthesis of this compound typically involves the reaction of phenylsilane with biphenyl derivatives under controlled conditions. Various synthetic pathways have been explored, including:

- Direct coupling reactions using palladium catalysts.

- Silane-mediated reactions that enhance yields and selectivity.

These methods have been optimized to produce high-purity compounds suitable for biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit:

- Inhibition of Glycine Transporters : Similar compounds have shown promise as GlyT1 inhibitors, which are crucial in modulating neurotransmitter levels in the brain .

- Antiviral Properties : Analogous structures have been evaluated for their efficacy against viral proteases, indicating potential applications in antiviral therapies .

3.2 Case Studies

Several studies have highlighted the biological potential of silane derivatives:

- GlyT1 Inhibition Study : A related biphenyl derivative demonstrated significant inhibition of GlyT1, leading to improved cognitive function in animal models . This suggests that this compound may possess similar properties.

- Antiviral Activity : Research on darunavir analogs, which share structural similarities with this compound, revealed effective inhibition against HIV protease mutants, indicating that modifications to the silane structure could enhance antiviral efficacy .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential GlyT1 inhibitor | |

| Darunavir analogs | HIV protease inhibition | |

| Related biphenyl derivatives | Cognitive enhancement in mice |

5. Conclusion

This compound presents a promising avenue for further research due to its potential biological activities. Its structural characteristics allow it to interact with various biological targets effectively, suggesting applications in both neuropharmacology and antiviral therapies. Continued exploration into its mechanisms of action and optimization of its chemical structure could lead to significant advancements in therapeutic development.

Propiedades

IUPAC Name |

phenyl-tris(4-phenylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32Si/c1-5-13-33(14-6-1)36-21-27-40(28-22-36)43(39-19-11-4-12-20-39,41-29-23-37(24-30-41)34-15-7-2-8-16-34)42-31-25-38(26-32-42)35-17-9-3-10-18-35/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEENTXXIHKRNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283704 | |

| Record name | tribiphenyl-4-yl(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3325-28-8 | |

| Record name | Silane, tris(4-biphenylyl)phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tribiphenyl-4-yl(phenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.